N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that features a quinoline and morpholine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoline structure suggests potential biological activity, as quinoline derivatives are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline derivative is replaced by morpholine.
Coupling with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate compounds with oxalyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The morpholine group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Morpholine Derivatives: Compounds such as morpholine itself, which is used as a solvent and corrosion inhibitor.
Uniqueness
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its combination of a quinoline and morpholine moiety, which may confer a unique set of biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-15-22(20-5-3-4-6-21(20)27-17)28-25(31)24(30)26-16-23(29-11-13-33-14-12-29)18-7-9-19(32-2)10-8-18/h3-10,15,23H,11-14,16H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUFNTWWNLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.